beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride

Description

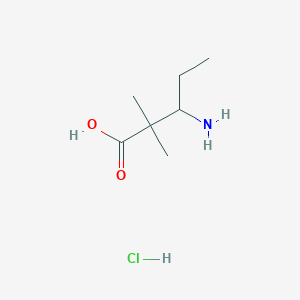

Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride is a synthetic β-alanine derivative with a unique substitution pattern. Its molecular structure features:

- α,α-dimethyl groups on the carbon adjacent to the amino group (NH₂).

- A β-ethyl group on the central carbon of the β-alanine backbone.

- A hydrochloride salt form, enhancing solubility and stability.

The compound’s molecular formula is C₈H₁₈ClNO₂ (calculated molecular weight: 195.69 g/mol).

Properties

IUPAC Name |

3-amino-2,2-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKABQKEUKMVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride typically involves the alkylation of alanine derivatives. One common method includes the reaction of alpha,alpha-dimethyl-beta-alanine with ethyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. Its unique structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Beta-Alanine (C₃H₇NO₂)

- Molecular Weight : 89.09 g/mol.

- Key Differences : Lacks alkyl substitutions, making it highly polar and water-soluble.

- Applications: Precursor for carnosine synthesis (muscle endurance supplements).

- Comparison : The target compound’s hydrophobic substitutions may reduce aqueous solubility but improve lipid bilayer penetration, extending its half-life .

Beta-Alanine Ethyl Ester Hydrochloride (C₅H₁₂ClNO₂)

- Molecular Weight : 153.61 g/mol.

- Key Differences : Contains an ethyl ester group instead of β-ethyl and α-methyl groups.

- Stability : Esters are prone to hydrolysis in aqueous solutions, unlike the target compound, which lacks hydrolyzable groups. RP-HPLC studies on similar esters (e.g., gabapentin) show variable stability under acidic conditions .

Pharmacological Hydrochlorides

Amitriptyline Hydrochloride (C₂₀H₂₄ClN)

- Molecular Weight : 313.87 g/mol.

- Key Differences : A tricyclic antidepressant with a fused aromatic system, unlike the aliphatic backbone of the target compound.

- Analytical Methods : RP-HPLC validation for amitriptyline (Table 6, ) highlights retention time (~8.2 min) and accuracy (98–102%), suggesting the target compound would exhibit distinct chromatographic behavior due to structural differences .

Gabapentin (C₉H₁₇NO₂)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Stability in Solution |

|---|---|---|---|

| Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine HCl | 195.69 | Moderate (hydrochloride enhances solubility) | High (no hydrolyzable groups) |

| Beta-Alanine | 89.09 | High | High |

| Beta-Alanine Ethyl Ester HCl | 153.61 | Moderate (ester reduces solubility) | Low (prone to hydrolysis) |

| Amitriptyline HCl | 313.87 | Low (aromatic structure) | High (validated by HPLC) |

| Gabapentin | 171.24 | High | High (96% stability at 24h) |

Functional and Pharmacological Insights

- Salt Forms : Hydrochloride salts (e.g., amitriptyline HCl, ) improve crystallinity and shelf life, a property shared with the target compound .

- Analytical Profiles : RP-HPLC methods (–3) can differentiate the target compound from esters (e.g., gabapentin) or aromatic hydrochlorides (e.g., amitriptyline) based on retention times and peak shapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.